molecular formula C8H6N4O2 B11904100 4-(1H-Imidazol-1-yl)-2-nitropyridine

4-(1H-Imidazol-1-yl)-2-nitropyridine

Cat. No.: B11904100
M. Wt: 190.16 g/mol
InChI Key: NJSMRKRJTNODRX-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2-nitropyridine is a heterocyclic compound that features both an imidazole ring and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2-nitropyridine typically involves the condensation of 4-chloro-2-nitropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the imidazole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(1H-Imidazol-1-yl)-2-aminopyridine.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

4-(1H-Imidazol-1-yl)-2-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-nitropyridine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The compound’s ability to interact with enzymes and receptors makes it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-1-yl)-2-nitropyridine is unique due to the presence of both an imidazole ring and a nitropyridine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

4-imidazol-1-yl-2-nitropyridine

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-5-7(1-2-10-8)11-4-3-9-6-11/h1-6H

InChI Key

NJSMRKRJTNODRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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